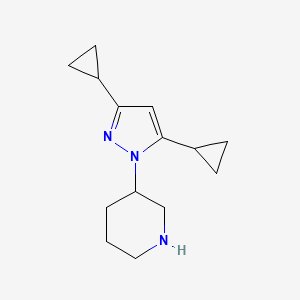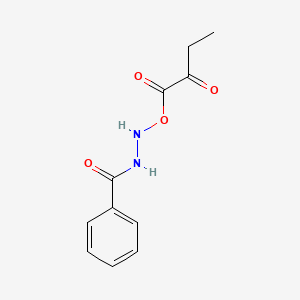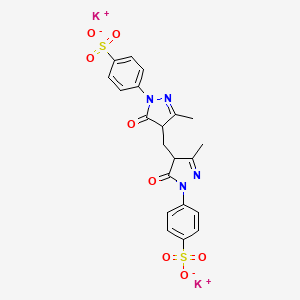
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Übersicht
Beschreibung
3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine, also known as DCPP, is a heterocyclic compound that has a wide range of applications in scientific research. It is a cyclic compound with a five-membered ring structure and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. DCPP is an important intermediate in the synthesis of various compounds, and its versatility makes it applicable to a variety of fields such as medicinal chemistry, drug discovery, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, including drugs and other pharmaceuticals. It is also used in the synthesis of polymers and other materials for use in scientific research. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is also used in the synthesis of compounds for use in organic synthesis, medicinal chemistry, and drug discovery.
Wirkmechanismus
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is a cyclic compound with a five-membered ring structure and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is an important intermediate in the synthesis of various compounds, and its versatility makes it applicable to a variety of fields such as medicinal chemistry, drug discovery, and organic synthesis. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine acts as a nucleophile in reactions, and its reactivity is dependent on the nature of the substituents on the ring. It is also a good leaving group in nucleophilic substitution reactions, and it can act as a catalyst in some reactions.
Biochemische Und Physiologische Effekte
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research and is used as an intermediate in the synthesis of various compounds, including drugs and other pharmaceuticals. It has been shown to have a variety of biochemical and physiological effects, including a decrease in the activity of enzymes involved in DNA replication and transcription, a decrease in the expression of certain genes, and an increase in the expression of other genes. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research, and it is an important intermediate in the synthesis of various compounds. It has several advantages in laboratory experiments, including its low cost and its versatility. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is also relatively easy to synthesize and can be used in a variety of reactions. However, it has some limitations, such as its low solubility in water and its tendency to form dimers.
Zukünftige Richtungen
The versatility of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine makes it applicable to a variety of fields, and its potential for use in scientific research is vast. Possible future directions include the development of new methods for the synthesis of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, the development of new applications for 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine in organic synthesis, medicinal chemistry, and drug discovery, and the development of new methods for the characterization of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine. Additionally, further research into the biochemical and physiological effects of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine could lead to new insights into its potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(3,5-dicyclopropylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-12(9-15-7-1)17-14(11-5-6-11)8-13(16-17)10-3-4-10/h8,10-12,15H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJESBWBMNDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=CC(=N2)C3CC3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)
![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)

![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)